6-(3-(Trifluormethyl)pyrrolidin-1-yl)pyridin-3-amin

Übersicht

Beschreibung

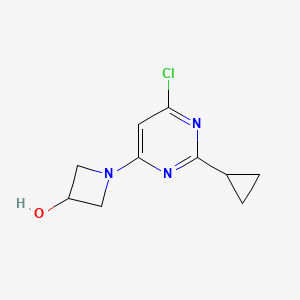

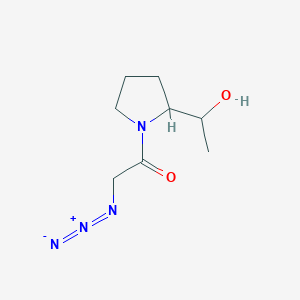

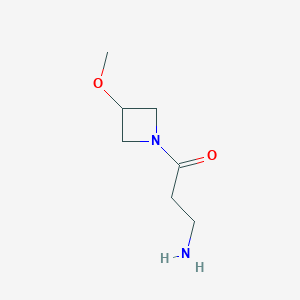

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecular structure of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure is thought to contribute to the compound’s biological activity .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Die Verbindung enthält einen Pyrrolidinring, der ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen ist . Dieser fünfringige Ring wird von Arzneimittelchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Der Pyrrolidinring trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale Abdeckung aufgrund der Nicht-Planarität des Rings .

Agrochemische Anwendungen

Trifluormethylpyridin (TFMP)-Derivate, zu denen auch “6-(3-(Trifluormethyl)pyrrolidin-1-yl)pyridin-3-amin” gehören, finden in der Agrochemie Anwendung . Diese Derivate werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Trivialnamen erhalten .

Pharmazeutische Anwendungen

Mehrere TFMP-Derivate werden auch in der Pharma- und Veterinärindustrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .

Antifungalaktivität

Obwohl sie nicht direkt mit “this compound” verwandt sind, haben Verbindungen mit ähnlichen Strukturen eine antifungale Aktivität gezeigt . Der Benzolring des Indazols in diesen Verbindungen schwebte im elektrostatischen Bereich, was darauf hinweist, dass Elektropositivität für die antifungale Aktivität vorteilhaft war .

HIV-Reverse-Transkriptase-Inhibitoren

Auch wenn sie nicht direkt mit “this compound” verwandt sind, zeigten einige Isatin-Derivate ausgeprägte antivirale Aktivitäten als HIV-Reverse-Transkriptase-Inhibitoren .

Wirkmechanismus

Target of Action

The primary targets of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine are the voltage-gated sodium channels Nav1.7 and Nav1.8 . These channels are attractive targets for the treatment of pain based on the high level of target validation with genetic evidence linking Nav1.7 and Nav1.8 to pain in humans .

Mode of Action

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine acts as a potent blocker of the Nav1.7 and Nav1.8 channels . By blocking these channels, it prevents the propagation of action potentials in neurons, thereby inhibiting the transmission of pain signals to the brain .

Biochemical Pathways

The compound’s action on Nav1.7 and Nav1.8 channels affects the neuronal signaling pathways involved in pain perception . By blocking these channels, it disrupts the normal flow of sodium ions into the neurons, which is necessary for the generation and propagation of action potentials . This leads to a decrease in neuronal excitability and a reduction in pain signaling .

Pharmacokinetics

It is expected to have oral activity and improved selectivity . The compound is also designed to overcome phospholipidosis observed with the initial leads .

Result of Action

The result of the action of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . By blocking the Nav1.7 and Nav1.8 channels, it effectively reduces the perception of pain .

Zukünftige Richtungen

The future directions for research on 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine and similar compounds could involve further exploration of their potential as Nav1.7 and Nav1.8 blockers for the treatment of pain . Additionally, the unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds suggest that they may have many novel applications that will be discovered in the future .

Biochemische Analyse

Biochemical Properties

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, particularly Na_v1.7 and Na_v1.8, which are crucial for pain signaling pathways . The compound’s interaction with these channels involves binding to specific sites, leading to inhibition of sodium ion flow, thereby modulating pain perception.

Cellular Effects

The effects of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to alter the activity of sodium channels in neuronal cells, which can impact neurotransmission and pain signaling . Additionally, it may affect the expression of genes involved in inflammatory responses, further modulating cellular behavior.

Molecular Mechanism

At the molecular level, 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the voltage-gated sodium channels Na_v1.7 and Na_v1.8, inhibiting their activity and reducing sodium ion influx . This inhibition leads to decreased neuronal excitability and pain transmission. Furthermore, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neuronal activity and pain modulation.

Dosage Effects in Animal Models

The effects of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium channel activity, reducing pain perception without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and altered cellular metabolism have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of various metabolites, which may have distinct biological activities

Transport and Distribution

The transport and distribution of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it may interact with cellular transporters that facilitate its uptake and distribution within different tissues, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with sodium channels and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFDGQQTFATWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)

![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)

![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)